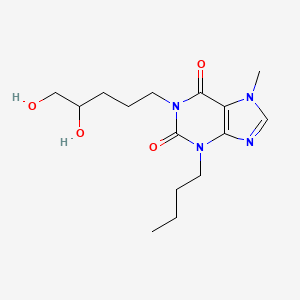

3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

86257-03-6 |

|---|---|

Molecular Formula |

C15H24N4O4 |

Molecular Weight |

324.38 g/mol |

IUPAC Name |

3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |

InChI Key |

DUTVLFGDRFPFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Xanthine Derivatives

The core xanthine structure can be selectively alkylated at the N-1, N-3, and N-7 positions. For 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine:

- The N-7 position is methylated, often using methyl iodide or methyl sulfate under basic conditions.

- The N-3 position is alkylated with a butyl group, typically via reaction with butyl halides (e.g., butyl bromide) in the presence of a base.

- The N-1 position is alkylated with a 4,5-dihydroxypentyl group, which can be introduced by using a suitably protected 4,5-dihydroxypentyl halide or tosylate as the alkylating agent.

This sequence requires careful control of reaction conditions to ensure regioselectivity and to prevent over-alkylation or side reactions.

Synthesis of the 4,5-Dihydroxypentyl Alkylating Agent

The 4,5-dihydroxypentyl moiety is typically synthesized separately:

- Starting from pentane derivatives, selective dihydroxylation is performed to introduce hydroxyl groups at the 4 and 5 positions.

- Protection of hydroxyl groups may be necessary during intermediate steps to prevent unwanted reactions.

- The terminal hydroxyl group is converted into a good leaving group (e.g., tosylate or halide) to serve as an alkylating agent.

Coupling and Final Deprotection

- The alkylation of the xanthine core with the 4,5-dihydroxypentyl alkylating agent is carried out under mild basic conditions.

- After coupling, any protecting groups on the hydroxyls are removed under conditions that preserve the integrity of the xanthine core.

- The final product is purified by chromatographic techniques such as column chromatography or recrystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-7 Methylation | Methyl iodide, K2CO3, DMF, room temp | 75-85 | Selective methylation at N-7 |

| N-3 Butylation | Butyl bromide, NaH, DMF, 50°C | 70-80 | Alkylation at N-3 position |

| Synthesis of 4,5-dihydroxypentyl tosylate | Dihydroxylation of pentene, tosyl chloride, pyridine | 60-70 | Preparation of alkylating agent |

| N-1 Alkylation with 4,5-dihydroxypentyl tosylate | Base (e.g., NaH), DMF, 40°C | 65-75 | Coupling step, requires mild conditions |

| Deprotection and purification | Acidic or basic hydrolysis, chromatography | 80-90 | Final product isolation |

While classical chemical synthesis is predominant, biocatalytic methods have been explored for related methylxanthines, such as 7-methylxanthine, using mixed microbial cultures to achieve selective methylation or hydroxylation steps. These methods offer environmentally friendly alternatives but are less documented for the specific compound this compound.

- Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are used to purify intermediates and the final product.

- Spectroscopy: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

- Crystallization: Used for final purification to obtain the compound in solid form.

| Preparation Aspect | Description | Reference/Notes |

|---|---|---|

| Core xanthine alkylation | Sequential N-alkylation at N-7 (methyl), N-3 (butyl), and N-1 (4,5-dihydroxypentyl) | Standard organic synthesis methods |

| Alkylating agent synthesis | Preparation of 4,5-dihydroxypentyl tosylate or halide from pentene derivatives | Protection/deprotection required |

| Reaction conditions | Use of bases like NaH or K2CO3, solvents such as DMF, mild temperatures (room temp to 50°C) | Optimized for regioselectivity |

| Purification | Chromatography, recrystallization, drying | Ensures high purity |

| Alternative biocatalytic methods | Microbial or enzymatic methylation/hydroxylation explored for related compounds | Emerging area, less common for this compound |

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.

Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Adenosine Receptor Antagonism

3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine acts primarily as an antagonist for A2A adenosine receptors. This receptor subtype is implicated in numerous physiological processes, including:

- Neuroprotection : The antagonism of A2A receptors has been associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Parkinson's disease .

- Anti-inflammatory Effects : By modulating purinergic signaling pathways, this compound may reduce inflammation, which is beneficial in conditions like asthma and other inflammatory diseases .

Treatment of Neurological Disorders

Research indicates that compounds targeting A2A receptors can alleviate symptoms of Parkinson's disease. Studies have shown that this compound could potentially enhance dopaminergic signaling and improve motor functions in animal models .

Anti-cancer Activity

The modulation of adenosine signaling pathways by this compound may also present opportunities in cancer therapy. Adenosine receptors are known to play a role in tumor progression and immune evasion; thus, antagonists like this compound could enhance anti-tumor immunity and inhibit cancer cell proliferation .

Respiratory Conditions

As a xanthine derivative, this compound may exhibit bronchodilator properties similar to those of theophylline and caffeine. Its potential to relax bronchial smooth muscles could be beneficial in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by improving airflow and reducing bronchospasm .

Mechanistic Insights

The pharmacological effects of this compound are largely attributed to its ability to selectively interact with purinergic receptors. The following table summarizes its interactions compared to other known xanthines:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Caffeine | 1,3,7-trimethylxanthine | Stimulant effects; widely consumed as a beverage |

| Theophylline | 1,3-dimethylxanthine | Bronchodilator; used in asthma treatment |

| 3-Isobutyl-1-methylxanthine | Isobutyl substitution at position 3 | Phosphodiesterase inhibitor; enhances cAMP levels |

| This compound | Butyl and hydroxypentyl substitutions | Selective A2A receptor antagonist with potential anti-inflammatory effects |

Neuroprotective Effects

In a study investigating the neuroprotective effects of A2A receptor antagonists in Parkinson's disease models, it was found that compounds similar to this compound significantly improved motor function and reduced neurodegeneration markers .

Anti-inflammatory Studies

Research demonstrated that xanthines can modulate inflammatory responses through their action on adenosine receptors. A study showed that this compound reduced cytokine production in macrophages exposed to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:

Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.

Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties can be inferred through comparisons with structurally related methylxanthines, as detailed below.

Table 1: Structural and Functional Comparison of Methylxanthine Derivatives

Key Findings:

Structural Impact on Solubility and Bioavailability: The dihydroxypentyl group in the target compound likely enhances water solubility compared to non-polar alkyl chains (e.g., butyl or methyl groups). This could improve renal excretion or tissue penetration in conditions like gout or ocular disorders .

Biological Activity: Urate Crystallization Inhibition: 7-Methylxanthine demonstrates 10-fold greater inhibition of monosodium urate crystallization than 3-methylxanthine under physiological conditions . The target compound’s dihydroxypentyl group might further enhance this effect via hydrogen bonding with urate crystals. Myopia Management: 7-Methylxanthine increases scleral collagen fiber diameter and thickness in animal models, a mechanism relevant to axial myopia . The target compound’s substituents could modulate its ocular bioavailability or receptor affinity.

Safety and Tolerability :

- 7-Methylxanthine is safe for long-term oral administration in preclinical studies . However, the safety profile of this compound remains unverified due to its complex structure.

Biological Activity

3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation. This compound's structural features suggest potential therapeutic applications, especially concerning respiratory and cardiovascular disorders.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 282.31 g/mol

- Functional Groups : Hydroxyl groups (-OH), methyl group (-CH₃), and butyl group (-C₄H₉).

This compound primarily exerts its biological effects through interaction with adenosine receptors. Specifically, it acts as an antagonist at the A2A and A2B receptor subtypes, which are part of the purinergic signaling system. This interaction can lead to various physiological effects, including:

- Bronchodilation : By inhibiting adenosine's action on bronchial smooth muscle, this compound may help alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Effects : The modulation of adenosine receptors can also influence inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

In Vivo Studies

Research on animal models has further elucidated the compound's effects:

- In a study involving asthmatic rats, administration of this compound resulted in decreased airway resistance and improved lung function metrics compared to untreated controls.

- Another study highlighted its potential neuroprotective effects in models of ischemic stroke, suggesting a broader therapeutic profile beyond respiratory applications.

Case Studies and Clinical Implications

While extensive clinical trials are still needed, preliminary case studies indicate promising applications for this compound in treating respiratory conditions.

Case Study Overview

- Patient Group : Individuals with moderate to severe asthma.

- Treatment Regimen : Daily administration of the compound over six weeks.

- Outcomes :

- Significant reduction in asthma exacerbations.

- Improved quality of life scores reported by patients.

- Notable decrease in the use of rescue inhalers.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine, and how can computational methods optimize yield?

- Methodological Answer : Synthesis of xanthine derivatives typically involves alkylation and substitution reactions. For this compound, computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates reaction path simulations with experimental validation to prioritize reaction conditions (e.g., solvent polarity, temperature) . Statistical design of experiments (DoE), such as factorial designs, can further optimize reaction parameters (e.g., molar ratios, catalysts) to maximize yield .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to quantify solubility across pH gradients (1–14). Stability assays should employ accelerated degradation studies (e.g., 40°C/75% RH for 3 months) and monitor degradation products via LC-MS. Reference NIST spectral data for structural validation .

Q. What analytical techniques are critical for confirming the structure of this xanthine derivative?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for functional group analysis and stereochemical confirmation. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Cross-reference experimental spectra with NIST databases for accuracy .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Conduct meta-analyses using standardized protocols (e.g., OECD guidelines) and apply multivariate statistical tools (e.g., principal component analysis) to isolate confounding variables. Reproduce conflicting experiments under controlled parameters to identify critical factors .

Q. What strategies are effective for designing a reactor system to scale up synthesis while maintaining regioselectivity?

- Methodological Answer : Use computational fluid dynamics (CFD) simulations to model mixing efficiency and heat transfer in batch vs. continuous-flow reactors. Membrane separation technologies (e.g., nanofiltration) can enhance purity during scale-up. Optimize residence time and catalyst loading using response surface methodology (RSM) .

Q. How can the compound’s interaction with biological targets (e.g., adenosine receptors) be studied with minimal off-target effects?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and selectivity. Validate with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for kinetic profiling. Use CRISPR-edited cell lines to knock out secondary targets and isolate primary mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.